molecular formula C19H21N3O2S B12630352 1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-

Cat. No.: B12630352
M. Wt: 355.5 g/mol
InChI Key: GZXYPSMPYVTOJH-INIZCTEOSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .

Preparation Methods

The synthetic routes often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the aryl groups . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific substituents introduced and the reaction conditions employed .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other FGFR inhibitors such as:

  • AZD4547
  • JNJ-42756493 (Erdafitinib)
  • CH5183184
  • BGJ-398
  • LY2874455
  • INCB054828 (Pemigatinib)

These compounds share a similar mechanism of action but differ in their chemical structures and specific FGFR inhibitory profiles. 1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their specific binding affinities and potential for optimization as lead compounds .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-21-12-6-8-16(21)14-17-13-15-7-5-11-20-19(15)22(17)25(23,24)18-9-3-2-4-10-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/t16-/m0/s1

InChI Key

GZXYPSMPYVTOJH-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@H]1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Canonical SMILES

CN1CCCC1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Origin of Product

United States

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